(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a conjugated system involving a nitrophenyl and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 2-methylbenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 3-(2-methylphenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Reduction: 3-(2-methylphenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile.
- (2E)-3-(2-methylphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile.
- (2E)-3-(2-methylphenyl)-2-(4-fluorophenyl)prop-2-enenitrile.
Uniqueness
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both a nitro group and a methyl group on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-3-5-14(12)10-15(11-17)13-6-8-16(9-7-13)18(19)20/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGGRKUYWOWSK-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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